[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Overview
Description
“[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate” is a compound with the molecular formula C9H16N5O10P3 . It is also known as tenofovir diphosphate .
Molecular Structure Analysis
The molecular structure of this compound involves a purine ring (adenine) attached to a methoxyethoxy group, which is further attached to a triphosphate group . The rotation around the bond connecting the quinazolin-4 (3H)-one nucleus to the o-tolyl is sterically hindered .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 447.17 g/mol . More detailed properties are not provided in the search results.Scientific Research Applications
Enzymatic Incorporation into DNA
Modified nucleotides, such as [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate, are incorporated into DNA oligonucleotides through enzymatic reactions. This incorporation offers additional functionalities, expanding the potential applications in various fields. The enzymatic process allows for the selective formation of cross-links within DNA duplexes, which is significant for biological studies and therapeutic applications (Imoto et al., 2007).
Synthesis of Conformationally Locked Nucleosides
The synthesis of conformationally locked L-deoxythreosyl phosphonate nucleosides using [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate explores its preference in HIV reverse transcriptase. This study contributes to understanding how the conformation of nucleosides affects the activity of viral enzymes, which is crucial for antiviral drug development (Saneyoshi et al., 2010).
Study of Tautomers in N-Methoxy-purin-6-amines
Research involving N-Methoxy-9-methyl-9H-purin-6-amines, closely related to [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate, focuses on understanding their tautomerism and alkylation. This research provides insights into the chemical behavior of modified purines, which is valuable for the development of new chemical entities in drug discovery (Roggen & Gundersen, 2008).
Agonists for Adenosine Receptors
The molecule's structure has been utilized in synthesizing agonists for A1 and A3 adenosine receptors. These agonists are significant in studying adenosine receptor-mediated biological processes and have potential therapeutic implications in treating various conditions like inflammation and cardiac diseases (Baraldi et al., 1998).
Key Intermediate in Drug Synthesis
As a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, an important antiretroviral medication, its role is crucial in the pharmaceutical manufacturing process. The study of its synthesis and optimization is vital for enhancing the efficiency and scalability of drug production (Yu Zhu-ming, 2012).
Anti-HIV Activity
Research has shown the potential of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate derivatives in HIV treatment. Their unique biological profiles exhibit potent, selective anti-HIV activity, contributing to the development of new antiviral drugs (Daluge et al., 1997).
properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQCQDWSIQSRP-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O10P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420498 | |
Record name | TNV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate | |
CAS RN |
166403-66-3 | |
Record name | TNV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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